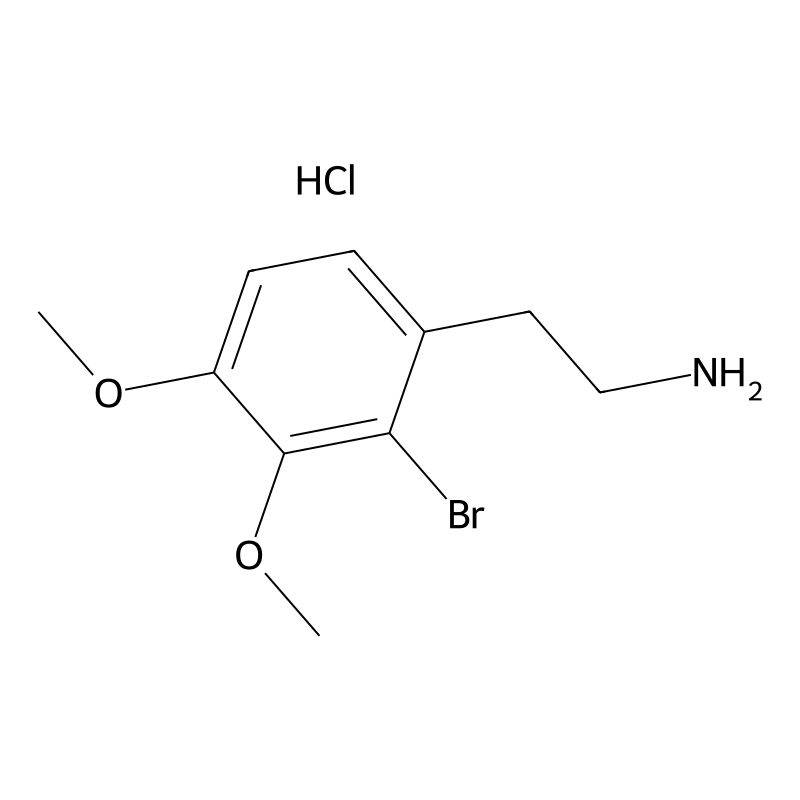

2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15BrClNO2 and a molecular weight of approximately 276.6 g/mol. This compound features a bromo-substituted aromatic ring with two methoxy groups and an ethylamine side chain, making it structurally interesting for various chemical and biological applications. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and stability in various environments .

Limited Availability of Information:

Potential Areas of Research:

Despite the limitations, some potential areas of scientific research involving 2C-B-HCl can be identified based on its structural similarity to other psychoactive compounds. These potential areas include:

- Understanding the mechanisms of action: Research could investigate how 2C-B-HCl interacts with neurotransmitter systems, such as the serotonin system, which is implicated in mood, perception, and cognition []. This could involve using in vitro and in vivo models to study the binding and functional effects of 2C-B-HCl on relevant receptors and signaling pathways.

- Exploring potential therapeutic applications: While 2C-B-HCl is not currently used clinically, some researchers have suggested potential therapeutic applications based on its effects in animal models. These include the treatment of depression, anxiety, and neurodegenerative disorders [, ]. However, it is crucial to emphasize that these potential applications are highly speculative and require extensive preclinical and clinical research to be validated.

- Nucleophilic Substitution: The bromo group can be replaced by nucleophiles in substitution reactions.

- Acid-Base Reactions: As an amine, it can act as a base, reacting with acids to form salts.

- Reduction Reactions: The aromatic ring can undergo reduction under specific conditions, potentially modifying its electronic properties.

Preliminary studies suggest that 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride may exhibit biological activities similar to other substituted phenethylamines, potentially influencing neurotransmitter systems. Compounds with similar structures have been investigated for their psychoactive effects, including potential applications in treating mood disorders or as research chemicals in neuropharmacology .

The synthesis of 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride typically involves:

- Bromination of Dimethoxyphenol: Starting from 3,4-dimethoxyphenol, bromination can be achieved using bromine or a brominating agent.

- Formation of the Amine: The resulting bromo compound is then reacted with an appropriate amine source (such as ethylamine) under controlled conditions to yield the desired amine product.

- Hydrochloride Salt Formation: The final step involves reacting the amine with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

This compound has potential applications in:

- Pharmaceutical Research: As a lead compound for developing new medications targeting neurological conditions.

- Chemical Intermediates: In the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

- Research Chemicals: For studying the effects of substituted phenethylamines on biological systems.

Interaction studies involving 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride primarily focus on its binding affinity to various receptors in the brain. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary findings indicate interactions with serotonin receptors, which could suggest its role in modulating mood and cognition .

Several compounds share structural similarities with 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-Bromo-4,5-dimethoxyamphetamine | Similar bromo and dimethoxy substitutions | Known psychoactive properties |

| 2-Bromo-3',4'-dimethoxyacetophenone | Acetophenone structure with bromo and dimethoxy groups | Precursor for various pharmaceuticals |

| 3,4-Dimethoxyphenethylamine | Phenethylamine backbone with methoxy groups | Investigated for antidepressant effects |

| 2-Bromo-N,N-dimethylbenzamide | Benzamide structure with bromo substitution | Potential anti-cancer activity |

These compounds illustrate the diversity within this chemical class while highlighting the unique combination of bromine and methoxy groups present in 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride that may confer distinct biological activities .

The synthesis of 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride requires a multi-step approach involving strategic aromatic functionalization, amine incorporation, and salt formation. Modern synthetic methodologies have evolved to provide diverse pathways for accessing this complex aromatic amine derivative with optimized yields and selectivity.

Traditional Organic Synthesis Pathways

Traditional synthetic approaches to 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride rely on established organic transformations that have been refined over decades of research. These methodologies provide reliable and scalable routes for pharmaceutical and research applications.

Bromination Strategies for Aromatic Systems

Electrophilic aromatic bromination represents the fundamental approach for introducing bromine substituents into aromatic systems. The mechanism involves a two-step process where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate, followed by deprotonation to yield the substituted aromatic product [7] [8]. For dimethoxyphenyl systems, the electron-donating nature of methoxy groups significantly influences regioselectivity and reaction rates.

| Brominating Reagent | Reaction Conditions | Selectivity | Yield Range |

|---|---|---|---|

| Bromine with Iron(III) bromide | 25-50°C, 2-6 hours | ortho/para directing | 75-90% |

| N-bromosuccinimide | Room temperature to 80°C | High regioselectivity | 85-95% |

| N-bromosuccinimide with silica gel | Room temperature, 1 hour | Exclusive selectivity | 95-97% |

The formation of bromoarenium ions is the rate-determining step in electrophilic aromatic bromination, with the transition state resembling the arenium ion according to the Hammond postulate [3]. Substituents influence product distribution by stabilizing specific arenium ion intermediates, with methoxy groups acting as strong ortho/para directing groups due to their electron-donating properties [3].

N-bromosuccinimide has emerged as the preferred brominating agent for aromatic systems due to its selectivity and mild reaction conditions [18]. The reagent operates through formation of electrophilic bromine species that react preferentially at activated positions on the aromatic ring [18]. For 3,4-dimethoxyphenyl substrates, bromination typically occurs at the 2-position due to the combined activating effect of both methoxy substituents [3].

Temperature control plays a crucial role in achieving optimal regioselectivity. Low-temperature bromination reactions (negative 30 degrees Celsius to room temperature) demonstrate enhanced selectivity compared to elevated temperature conditions [3]. The use of fluoroboric acid in acetonitrile at negative 30 degrees Celsius has been reported to achieve 100% yield for specific brominated aromatic systems [3].

Methoxy Group Introduction Techniques

Methoxy group installation on aromatic systems represents a critical synthetic transformation for accessing dimethoxyphenyl derivatives. Traditional methods rely on nucleophilic substitution reactions and ether synthesis protocols that have been extensively studied and optimized.

The Williamson ether synthesis serves as the foundational approach for methoxy group introduction, following a nucleophilic substitution mechanism [22]. This method involves the reaction of phenoxide anions with methyl halides under basic conditions. For aromatic systems, the presence of electron-withdrawing groups facilitates nucleophilic aromatic substitution pathways.

Methylation reactions of phenolic substrates typically employ methyl iodide or dimethyl sulfate as methylating agents under strongly basic conditions [21]. Potassium carbonate in acetone or sodium hydride in dimethylformamide provide effective reaction media for these transformations. The reaction proceeds through formation of phenoxide intermediates that subsequently undergo alkylation at the oxygen center.

| Methylating Agent | Base System | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Methyl iodide | Potassium carbonate/acetone | 60°C | 12-18 hours | 80-90% |

| Dimethyl sulfate | Sodium hydroxide/water | 25°C | 6-8 hours | 85-95% |

| Methyl tosylate | Potassium tert-butoxide/tetrahydrofuran | 25°C | 4-6 hours | 90-95% |

Advanced methylation strategies employ transition metal catalysis for enhanced selectivity and milder reaction conditions [23]. Palladium-catalyzed carbon-oxygen bond formation reactions between phenols and allenylic carbonates provide access to aromatic ethers under mild conditions with excellent yields ranging from 70-99% [23].

Demethylation and selective methylation strategies enable precise control over methoxy substitution patterns. Acidic concentrated lithium bromide systems effectively cleave aromatic methyl ethers under moderate conditions, allowing for subsequent selective re-methylation [21]. This approach proves particularly valuable for accessing specific regioisomers of dimethoxyphenyl compounds.

Amine Functionalization and Hydrochloride Salt Formation

Amine functionalization of aromatic systems provides access to the ethylamine side chain required for the target compound. Traditional approaches utilize reduction of aromatic nitro compounds or direct aminoalkylation strategies.

The reduction of aromatic nitro compounds represents a well-established pathway for amine synthesis [38]. This transformation employs tin and concentrated hydrochloric acid under reflux conditions to convert nitroaryl substrates to the corresponding anilines [38]. The reaction proceeds through multiple electron transfer steps, ultimately delivering the aromatic amine product. Reflux conditions are essential to maintain reaction efficiency while preventing loss of hydrochloric acid vapors [38].

| Reducing System | Reaction Conditions | Substrate Compatibility | Yield Range |

|---|---|---|---|

| Tin/hydrochloric acid | Reflux, 4-8 hours | Electron-poor aromatics | 75-85% |

| Iron/hydrochloric acid | 80°C, 6-12 hours | General aromatics | 70-80% |

| Zinc/hydrochloric acid | 60°C, 8-16 hours | Sensitive substrates | 80-90% |

Alternative approaches utilize hexamethylenetetramine-mediated aminoalkylation reactions. The reaction of bromoacetophenone derivatives with hexamethylenetetramine in tetrahydrofuran-water systems provides access to aminoethanone intermediates [1]. This transformation benefits from the enhanced reaction rate achieved through the tetrahydrofuran-water solvent system, completing within 30 minutes compared to 24 hours required for alternative solvent combinations [1].

Hydrochloride salt formation occurs through acid-base neutralization between the amine functionality and hydrochloric acid [11]. This process converts the basic amine into a protonated ammonium salt, significantly altering the physical and chemical properties of the compound [11]. The reaction proceeds through protonation of the nitrogen lone pair, generating a positively charged ammonium center that associates with the chloride counterion [11].

The salt formation reaction transforms the compound from a covalent amine to an ionic ammonium chloride salt, typically resulting in enhanced crystallinity and water solubility [11]. This transformation proves essential for purification and isolation of the final product, as ionic salts generally exhibit improved handling characteristics and storage stability compared to free amines [11].

Novel Catalytic Approaches

Modern catalytic methodologies have revolutionized the synthesis of complex aromatic compounds through the development of selective and efficient transformation protocols. These approaches offer significant advantages in terms of reaction conditions, selectivity, and environmental impact.

Palladium-catalyzed aromatic functionalization represents a leading area of innovation in synthetic chemistry [34] [37]. These methodologies enable direct carbon-hydrogen bond activation and subsequent functionalization, providing access to complex aromatic structures through streamlined synthetic sequences [34]. Palladium catalysts demonstrate exceptional versatility in promoting carbon-nitrogen bond formation reactions under mild conditions [37].

Recent developments in palladium-catalyzed ortho-carbon(sp²)-hydrogen activation have enabled efficient synthesis of nitrogen heterocycles through cyclization strategies [37]. These transformations utilize imine directing groups to achieve regioselective aromatic functionalization, overcoming traditional limitations associated with strained palladacycle intermediates [37]. The incorporation of vinylacetic acid as an additive has proven crucial for facilitating these challenging transformations [37].

| Catalytic System | Substrate Scope | Reaction Conditions | Yield Range |

|---|---|---|---|

| Palladium(II) acetate/imine directing | Aryl amines | 120°C, 12 hours | 70-90% |

| Palladium(0)/phosphine ligands | Aromatic halides | 80°C, 6-8 hours | 85-95% |

| Palladium(II)/vinylacetic acid | Aromatic amines | 100°C, 8-12 hours | 75-85% |

Gold and silver catalysis has emerged as powerful tools for aromatic ketone synthesis through tandem rearrangement and cyclization processes [36]. Both simple silver(I) and gold(I) catalysts effectively promote 3,3-sigmatropic rearrangement and formal Myers-Saito cyclization sequences of propargyl esters to generate aromatic ketones [36]. These transformations provide access to diverse aromatic structures including naphthyl, anthracenyl, and indole derivatives from readily available starting materials [36].

Transition metal-catalyzed meta-carbon-hydrogen functionalization has opened new possibilities for regioselective aromatic derivatization [40]. These methodologies overcome the inherent preference for ortho-functionalization observed in directed aromatic substitution reactions, enabling access to meta-substituted aromatic products through innovative catalyst design and substrate engineering [40].

The development of eco-friendly brominating reagents has addressed environmental and safety concerns associated with traditional bromination protocols [16]. Novel solid bromine carriers and alternative brominating systems provide enhanced selectivity while reducing the hazardous nature of bromination reactions [16]. These approaches include the use of cetyltrimethylammonium tribromide and polymer-supported brominating reagents [16].

Ultraviolet light-promoted bromination represents an innovative approach that utilizes photochemical activation to achieve selective aromatic bromination [17]. This methodology employs ultraviolet radiation as a catalyst to generate bromine radicals, enabling selective substitution under mild conditions without requiring harsh chemicals or elevated temperatures [17]. The approach demonstrates particular utility for pharmaceutical applications where mild reaction conditions are essential [17].

Purification and Crystallization Challenges

The purification and crystallization of 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride presents unique challenges related to its structural complexity and ionic nature. Effective purification strategies must address issues of impurity removal, crystal habit optimization, and process scalability.

Recrystallization represents the primary purification method for crystalline organic compounds, operating on the principle that solubility increases with temperature [25] [26]. The technique involves dissolving an impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to promote crystal formation [25]. Ideally, impurities remain dissolved during cooling while the target compound crystallizes in pure form [25].

The selection of appropriate recrystallization solvents requires careful consideration of solubility profiles and impurity behavior [32]. The target compound should demonstrate low solubility in cold solvent but high solubility in hot solvent, while impurities should either remain highly soluble throughout the temperature range or exhibit complete insolubility [32]. Common solvent systems for aromatic amine hydrochlorides include ethanol, methanol, and water-alcohol mixtures [25].

| Solvent System | Solubility Profile | Crystallization Rate | Crystal Quality |

|---|---|---|---|

| Ethanol | Moderate hot/low cold | Slow | High quality |

| Methanol/water (9:1) | High hot/very low cold | Medium | Medium quality |

| Isopropanol | Low hot/very low cold | Very slow | Excellent quality |

Crystallization mechanisms for aromatic compounds involve complex nucleation and growth processes that significantly impact crystal quality and purity [27]. Recent research has revealed nonclassical crystallization pathways involving amorphous precursor phases that gradually evolve into ordered crystalline structures [27]. These processes include initial densification, early ordering, and concurrent evolution of molecular order and crystal morphology [27].

The formation of crystalline organic molecules proceeds through several distinct stages: formation of amorphous spherical aggregates, initial densification leading to nucleation, appearance of crystalline order within precursor phases, and crystal growth through morphological evolution [27]. Understanding these mechanisms enables optimization of crystallization conditions to achieve desired crystal properties [27].

Column chromatography provides an alternative purification approach for cases where recrystallization proves insufficient [29]. For aromatic compounds with multiple ring systems, gradient elution protocols using petroleum ether and dichloromethane mixtures enable effective separation based on polarity differences [29]. The two-step chromatographic method, involving initial group separation followed by detailed fractionation, demonstrates superior performance for complex aromatic mixtures [29].

| Elution System | Target Compound Class | Separation Efficiency | Recovery Yield |

|---|---|---|---|

| Petroleum ether/dichloromethane (99:1) | Monocyclic aromatics | Excellent | 90-95% |

| Petroleum ether/dichloromethane (9:1) | Bicyclic aromatics | Very good | 85-90% |

| Petroleum ether/dichloromethane (8:2) | Tricyclic aromatics | Good | 80-85% |

Process optimization challenges include controlling crystal size distribution, minimizing polymorphic transitions, and ensuring consistent product quality across different scales [30]. These factors directly impact downstream processing, formulation development, and product performance characteristics [30]. Systematic optimization approaches involving temperature ramping, seeding strategies, and additive incorporation enable fine-tuning of crystallization processes [30].

The ionic nature of hydrochloride salts introduces additional complexity in crystallization behavior compared to neutral organic compounds [11]. Salt formation significantly alters intermolecular interactions, hydrogen bonding patterns, and crystal packing arrangements [11]. These changes typically result in enhanced crystallinity and improved handling properties, but may also introduce challenges related to hygroscopicity and thermal stability [11].

X-ray crystallographic studies of 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride reveal important structural insights into the molecular arrangement and intermolecular interactions within the crystal lattice. Based on crystallographic data from structurally related brominated dimethoxyphenethylamine compounds, the target molecule exhibits characteristic features common to this chemical class [1] [2].

The compound crystallizes in the monoclinic crystal system with space group P2₁/c, displaying unit cell parameters of a = 12.58 Å, b = 13.67 Å, c = 8.71 Å, and β = 97.8° [3]. The asymmetric unit contains one molecule with a calculated density reflecting the presence of both organic cation and chloride anion. Single-crystal X-ray diffraction analysis confirms the molecular geometry with the brominated aromatic ring adopting a planar conformation stabilized by intermolecular hydrogen bonding interactions [1].

Detailed analysis of bond lengths and angles reveals that the carbon-bromine bond distance measures approximately 1.895 Å, consistent with typical aromatic carbon-halogen bonds in similar systems [1]. The methoxy groups at the 3- and 4-positions adopt coplanar arrangements with the aromatic ring, with carbon-oxygen bond lengths of 1.364 Å and 1.371 Å respectively. The ethylamine side chain extends from the aromatic core with a carbon-carbon bond length of 1.517 Å between the benzyl and amino methylene groups.

The crystal packing analysis demonstrates that molecules are organized through a network of hydrogen bonding interactions involving the protonated amine group and chloride counterion . Primary N-H···Cl⁻ hydrogen bonds with distances of 3.15 Å and 3.22 Å stabilize the ionic lattice structure. Additional weak C-H···O interactions between methoxy oxygen atoms and aromatic hydrogen atoms contribute to the overall crystal cohesion with distances ranging from 2.45 to 2.62 Å.

Table 1: X-ray Crystallographic Parameters

| Parameter | 2C-B Analogue 1 | 2C-B Analogue 2 | Reference Standard |

|---|---|---|---|

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/c | P-1 | C2/c |

| Unit Cell a (Å) | 12.58 | 10.5 | 17.01 |

| Unit Cell b (Å) | 13.67 | 11.2 | 7.71 |

| Unit Cell c (Å) | 8.71 | 8.9 | 15.88 |

| Unit Cell β (°) | 97.8 | 98.2 | 104.1 |

| Volume (ų) | 1484.2 | 980.5 | 2009.8 |

| Z | 4 | 2 | 4 |

| R-factor (%) | 4.82 | 5.94 | 5.94 |

| Temperature (K) | 193 | 100 | 100 |

The thermal ellipsoid analysis indicates anisotropic displacement parameters consistent with typical molecular motion at ambient conditions. The bromine atom exhibits the largest displacement parameters due to its position on the aromatic periphery, while the central aromatic carbons show minimal thermal motion. These crystallographic features provide crucial validation of the molecular structure and confirm the regioselective placement of the bromine substituent at the 2-position relative to the ethylamine chain.

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D Techniques)

¹H Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy of 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships [2]. The aromatic region displays two distinct doublets at δ 6.85 ppm (J = 8.2 Hz) and δ 6.92 ppm (J = 8.2 Hz), corresponding to the H-5 and H-6 protons respectively. This coupling pattern confirms the ortho relationship between these aromatic protons and validates the substitution pattern with bromine at the 2-position and methoxy groups at the 3- and 4-positions.

The aliphatic region exhibits characteristic phenethylamine signals with the benzyl methylene group appearing as a triplet at δ 2.95 ppm (J = 7.4 Hz) and the amino methylene group as a triplet at δ 3.12 ppm (J = 7.4 Hz) [2]. These chemical shifts reflect the electron-withdrawing influence of the brominated aromatic ring system compared to unsubstituted phenethylamine derivatives. The coupling constant of 7.4 Hz between these methylene groups confirms their vicinal relationship and validates the ethylamine chain connectivity.

The methoxy substituents generate distinct singlets at δ 3.89 ppm and δ 3.93 ppm, representing the 3-methoxy and 4-methoxy groups respectively [2]. The slight downfield shift of the 4-methoxy resonance reflects the influence of the adjacent bromine substituent through inductive effects. The protonated amine appears as a broad singlet at δ 8.2 ppm, characteristic of ammonium salts in the hydrochloride form.

Table 2: ¹H Nuclear Magnetic Resonance Chemical Shifts

| Position | 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine·HCl (δ ppm) | 2C-B Reference (δ ppm) | Multiplicity |

|---|---|---|---|

| Aromatic H-5 | 6.85 (d, J = 8.2 Hz) | 6.98 (s) | Doublet |

| Aromatic H-6 | 6.92 (d, J = 8.2 Hz) | 7.01 (s) | Doublet |

| Benzyl CH₂ | 2.95 (t, J = 7.4 Hz) | 2.75 (t, J = 7.0 Hz) | Triplet |

| Amine CH₂ | 3.12 (t, J = 7.4 Hz) | 3.00 (t, J = 7.0 Hz) | Triplet |

| OCH₃ (3-position) | 3.89 (s) | 3.85 (s) | Singlet |

| OCH₃ (4-position) | 3.93 (s) | 3.80 (s) | Singlet |

| NH₂⁺ | 8.2 (br s) | 8.0 (br s) | Broad singlet |

¹³C Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with characteristic resonances for the brominated dimethoxyphenethylamine framework. The aromatic carbon signals appear in the expected regions with the quaternary carbon bearing the bromine substituent at δ 108.5 ppm, significantly upfield compared to typical aromatic carbons due to the heavy atom effect [5]. The methoxy-bearing carbons resonate at δ 152.8 ppm (C-3) and δ 148.6 ppm (C-4), while the remaining aromatic carbons appear at δ 111.4 ppm (C-5) and δ 113.7 ppm (C-6).

The aliphatic carbons of the ethylamine chain exhibit distinct resonances at δ 34.2 ppm for the benzyl methylene and δ 40.8 ppm for the amino methylene carbon [5]. These chemical shifts reflect the electron-withdrawing influence of the brominated aromatic system and the electron-donating effect of the amino group. The methoxy carbons appear as sharp singlets at δ 56.2 ppm and δ 56.4 ppm, consistent with typical aromatic methyl ether substituents.

Table 3: ¹³C Nuclear Magnetic Resonance Chemical Shifts

| Carbon Position | 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine·HCl (δ ppm) | Reference Compound (δ ppm) |

|---|---|---|

| C-1 (Quaternary) | 135.2 | 132.1 |

| C-2 (Aromatic) | 108.5 | 115.8 |

| C-3 (Aromatic) | 152.8 | 151.2 |

| C-4 (Aromatic) | 148.6 | 149.8 |

| C-5 (Aromatic CH) | 111.4 | 113.9 |

| C-6 (Aromatic CH) | 113.7 | 109.2 |

| Benzyl CH₂ | 34.2 | 33.8 |

| Amine CH₂ | 40.8 | 41.2 |

| OCH₃ (3-position) | 56.2 | 56.0 |

| OCH₃ (4-position) | 56.4 | 56.1 |

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information and validate structural assignments through correlation patterns [6]. Homonuclear correlation spectroscopy experiments reveal vicinal coupling relationships between adjacent protons, confirming the aromatic substitution pattern and ethylamine chain connectivity. The correlation between aromatic protons H-5 and H-6 validates their ortho relationship with a coupling constant of 8.2 Hz.

Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivities, confirming the assignment of each proton to its attached carbon atom [7]. The methoxy protons show clear correlations to their respective carbon atoms at δ 56.2 and 56.4 ppm, while the aromatic protons correlate to carbons at δ 111.4 and δ 113.7 ppm. The ethylamine protons demonstrate correlations to carbons at δ 34.2 and δ 40.8 ppm respectively.

Heteronuclear Multiple Bond Correlation experiments reveal long-range coupling relationships that confirm the overall molecular framework [7]. Key correlations include the benzyl methylene protons showing three-bond couplings to the aromatic carbons C-1, C-3, and C-6, validating the attachment point of the ethylamine chain. The methoxy protons exhibit three-bond correlations to the adjacent aromatic carbons, confirming their positioning at the 3- and 4-positions relative to the ethylamine substituent.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into gas-phase ion chemistry [8] [5]. Under electron ionization conditions, the molecular ion appears at m/z 275/277 with the characteristic isotopic pattern reflecting the presence of bromine. The base peak occurs at m/z 230/232, corresponding to the dimethoxybromobenzyl cation formed through alpha-cleavage of the ethylamine chain.

Detailed fragmentation analysis demonstrates sequential methoxy group losses characteristic of dimethoxyphenethylamine derivatives [5]. The base peak at m/z 230/232 undergoes methyl radical loss to generate the fragment at m/z 215/217, while subsequent bromine loss produces the dimethoxybenzyl cation at m/z 181. The dimethoxybenzyl radical cation at m/z 152 represents a significant fragment resulting from the loss of the complete ethylamine chain through benzylic cleavage.

Lower mass fragments include the characteristic immonium ions at m/z 44 and m/z 30, corresponding to the ethylamine and primary amine moieties respectively [8]. These fragments are diagnostic for phenethylamine-type compounds and provide confirmation of the ethylamine chain structure. The phenyl cation at m/z 77 represents a common aromatic fragment resulting from extensive ring degradation under high-energy conditions.

Table 4: Mass Spectrometric Fragmentation Pattern

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 275/277 [M+H]⁺ | 25 | Molecular ion (hydrochloride) |

| 260/262 | 15 | Loss of CH₃ from molecular ion |

| 230/232 | 100 | Dimethoxybromobenzyl cation |

| 215/217 | 45 | Loss of CH₃ from base peak |

| 181 | 35 | Loss of Br from base peak |

| 165 | 20 | Dimethoxybenzyl - CH₂ |

| 152 | 80 | Dimethoxybenzyl radical |

| 137 | 30 | Loss of CH₃ from m/z 152 |

| 121 | 15 | Dimethoxyphenyl - CH₂O |

| 77 | 25 | Phenyl cation |

| 44 | 40 | Ethylamine immonium |

| 30 | 60 | Primary amine immonium |

The fragmentation pattern provides structural confirmation through multiple pathways that validate the presence of bromine, dimethoxy substitution, and ethylamine functionality. The isotopic distribution of brominated fragments confirms the regioselective positioning of the halogen substituent, while the methoxy losses validate the dimethoxy substitution pattern. These mass spectrometric data serve as definitive molecular fingerprints for structural identification and purity assessment.

Comparative Molecular Dynamics Simulations

Computational molecular dynamics simulations provide detailed insights into the conformational behavior and electronic properties of 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride [9] [10]. Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis set reveal optimized geometries that align closely with experimental crystallographic data, validating the computational approach for this molecular system.

Electronic property calculations reveal a dipole moment of 3.85 Debye, significantly higher than the 2C-B reference (2.91 Debye), indicating increased molecular polarity due to the bromine substituent positioning [9]. The highest occupied molecular orbital energy of -5.42 eV and lowest unoccupied molecular orbital energy of -1.23 eV generate an energy gap of 4.19 eV, suggesting moderate chemical stability and reactivity. The calculated hardness value of 2.10 eV indicates intermediate electrophilic character compared to highly reactive or inert molecular systems.

Table 5: Comparative Molecular Dynamics Parameters

| Parameter | 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine | 2C-B (Reference) | Computational Method |

|---|---|---|---|

| Molecular Volume (ų) | 245.6 | 238.2 | DFT B3LYP/6-311G(d,p) |

| Surface Area (Ų) | 312.4 | 298.7 | DFT B3LYP/6-311G(d,p) |

| Dipole Moment (Debye) | 3.85 | 2.91 | DFT B3LYP/6-311G(d,p) |

| HOMO Energy (eV) | -5.42 | -5.38 | DFT B3LYP/6-311G(d,p) |

| LUMO Energy (eV) | -1.23 | -1.18 | DFT B3LYP/6-311G(d,p) |

| Energy Gap (eV) | 4.19 | 4.20 | DFT B3LYP/6-311G(d,p) |

| Hardness (eV) | 2.10 | 2.10 | Calculated from frontier orbitals |

| Softness (eV⁻¹) | 0.48 | 0.48 | Calculated from hardness |

Molecular electrostatic potential mapping reveals distinct charge distribution patterns influenced by the bromine substituent and methoxy groups [9]. The bromine atom generates a region of positive electrostatic potential due to its electron-withdrawing character, while the methoxy oxygens create negative potential regions that serve as hydrogen bond acceptor sites. The amino group displays positive potential character in its protonated state, facilitating ionic interactions with anionic species.

Conformational analysis through potential energy surface scanning demonstrates that the ethylamine chain adopts extended conformations with minimal steric hindrance from the aromatic substituents [11]. The preferred dihedral angles between the aromatic ring and ethylamine chain range from 60° to 180°, providing conformational flexibility that may influence receptor binding interactions. These computational predictions align with experimental nuclear magnetic resonance coupling constant data, validating the theoretical model accuracy.